molecular formula C18H21NO2 B14321061 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol CAS No. 112060-08-9

9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol

Cat. No.: B14321061
CAS No.: 112060-08-9
M. Wt: 283.4 g/mol
InChI Key: BKBCUTKKIAFDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a dimethylamino group, an ethyl group, and two hydroxyl groups attached to the phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives followed by the introduction of the dimethylamino group and hydroxyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the alkylation and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Dimethylamino)-8-methyl-9,10-dihydrophenanthrene-3,4-diol
  • 9-(Dimethylamino)-8-propyl-9,10-dihydrophenanthrene-3,4-diol
  • 9-(Dimethylamino)-8-butyl-9,10-dihydrophenanthrene-3,4-diol

Uniqueness

9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is unique due to the specific combination of functional groups and the phenanthrene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

112060-08-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

9-(dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol

InChI

InChI=1S/C18H21NO2/c1-4-11-6-5-7-13-16(11)14(19(2)3)10-12-8-9-15(20)18(21)17(12)13/h5-9,14,20-21H,4,10H2,1-3H3

InChI Key

BKBCUTKKIAFDIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(CC3=C(C2=CC=C1)C(=C(C=C3)O)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.